molecular formula C26H21FN4O2S B6513630 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 536705-75-6

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Katalognummer: B6513630
CAS-Nummer: 536705-75-6
Molekulargewicht: 472.5 g/mol
InChI-Schlüssel: LPVFNDNHBUJGKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimidoindole class of heterocyclic molecules, characterized by a fused pyrimidine-indole scaffold. The structure includes a 3,5-dimethylphenyl substituent at position 3 of the pyrimidoindole core, a sulfanyl linker at position 2, and an N-(3-fluorophenyl)acetamide moiety. The 3-fluorophenyl substituent introduces electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S/c1-15-10-16(2)12-19(11-15)31-25(33)24-23(20-8-3-4-9-21(20)29-24)30-26(31)34-14-22(32)28-18-7-5-6-17(27)13-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVFNDNHBUJGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimido[5,4-b]indole core linked to a sulfanyl group and an N-(3-fluorophenyl)acetamide moiety. The presence of these functional groups is believed to influence its biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. Protein kinases play crucial roles in various cellular processes by phosphorylating serine, threonine, and tyrosine residues in proteins, thereby modulating their activity.

Inhibition of Protein Kinases

Recent studies have evaluated the inhibitory potency of compounds structurally similar to 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide against various protein kinases:

Compound Target Kinase IC50 (μM) Activity
1dCK1δ/ε0.6Submicromolar
3aDYRK1A3.1Micromolar
2aDYRK1A7.6Micromolar

These results indicate that certain derivatives exhibit significant inhibitory activity against CK1δ/ε and DYRK1A kinases, suggesting potential therapeutic applications in diseases where these kinases are implicated.

Antioxidant Activity

Preliminary assessments have also indicated that compounds with similar structures may exhibit antioxidant properties. For instance, studies have shown significant anti-lipid peroxidation activity in related compounds at concentrations around 100 µM.

Case Studies

  • Kinase Inhibition Study
    A study published in PMC examined various pyrimidoindoles for their kinase inhibition properties. Among them, the compound demonstrated notable activity against CK1δ/ε and DYRK1A with IC50 values indicating effective inhibition within the micromolar range .
  • Toxicological Assessment
    Another investigation assessed the compound's toxicity profile through pharmacokinetic studies. Results indicated that systemic exposure was comparable across different administration routes (oral vs. intravenous), with significant inhibition of pMAPK observed in liver and lung tissues .

Vergleich Mit ähnlichen Verbindungen

Structurally analogous compounds share the pyrimido[5,4-b]indole core but differ in substituents, influencing their physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues

2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

  • Key Differences : The 4-ethoxyphenyl group replaces the 3,5-dimethylphenyl substituent.
  • The para-ethoxy substitution may alter steric interactions in binding pockets .

2-[(3-Methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences : A trifluoromethoxy group replaces the 3-fluorophenyl on the acetamide, and the pyrimidoindole core has a methyl group at position 3.
  • The methyl group on the core reduces steric hindrance compared to bulkier aryl substituents .

Chromen-4-one Derivatives (e.g., Example 83 in )

  • Key Differences : Incorporates a chromen-4-one moiety and pyrazolo[3,4-d]pyrimidine instead of pyrimidoindole.
  • Impact : Chromen-4-one derivatives often exhibit kinase inhibitory activity, suggesting divergent biological targets compared to pyrimidoindole-based compounds .
Physicochemical Properties
Compound Melting Point (°C) LogP (Calculated) Solubility (µg/mL) Key Substituents
Target Compound Not Reported ~3.5 <10 (DMSO) 3,5-Dimethylphenyl, 3-fluorophenyl
4-Ethoxyphenyl Analog Not Reported ~2.8 ~50 (Ethanol) 4-Ethoxyphenyl, 3-fluorophenyl
Trifluoromethoxy Analog 302–304 ~4.1 <5 (DMSO) 3-Methyl, 4-trifluoromethoxyphenyl
Chromen-4-one Derivative 302–304 ~5.2 <1 (DMSO) Chromen-4-one, fluorophenyl
  • Analysis : The target compound’s 3,5-dimethylphenyl group increases hydrophobicity (higher LogP) compared to the ethoxy analog, favoring lipid bilayer interactions. However, the trifluoromethoxy analog’s higher LogP may limit aqueous solubility, a common trade-off in drug design .
Analytical Characterization
  • NMR : The target compound’s $ ^1H $-NMR would show aromatic protons for the 3,5-dimethylphenyl (δ 6.8–7.2, singlet) and 3-fluorophenyl (δ 7.3–7.6, multiplet).
  • MS : Expected molecular ion [M+H]$^+$ at ~495–510 m/z, consistent with pyrimidoindole-acetamide analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.